(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Beschreibung

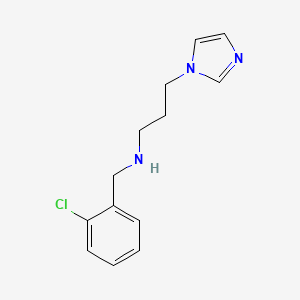

The compound "(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine" is a benzylamine derivative featuring a 2-chloro-substituted benzyl group linked to a propylamine chain with an imidazole moiety at the 3-position. For instance, compounds such as N-(2-chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine (CAS 852934-12-4, ) and benzyl-(3-imidazol-1-yl-propyl)-amine (CAS 112086-52-9, ) highlight the importance of the imidazole-propylamine backbone and substituent variations on the benzyl ring. These analogs are typically synthesized via nucleophilic substitution reactions, as seen in the preparation of benzimidazole derivatives .

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXOSTHHNSNAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCN2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 3-imidazol-1-yl-propylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: The chlorine atom in the benzyl group can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions:

Nucleophiles: Sodium azide, potassium cyanide, and amines can be used for substitution reactions.

Oxidizing Agents: Potassium permanganate and hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, and secondary amines can be formed.

Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.

Reduction Products: Reduction can yield various reduced forms of the imidazole ring.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme kinetics and receptor binding assays.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzyl group can interact with hydrophobic pockets in receptors, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups : The 2-chloro substituent (as in the target compound) may enhance lipophilicity and receptor binding compared to unsubstituted analogs like benzyl-(3-imidazol-1-yl-propyl)-amine .

- Fluorine vs. Chlorine : The 4-fluoro analog (sc-316419) has a lower molar mass (233.28 vs. 248.73) and reduced steric bulk, which may influence solubility and pharmacokinetics .

Heterocycle and Side-Chain Modifications

Variations in the heterocyclic or amine side-chain components are critical for bioactivity:

Key Observations :

- Heterocycle Replacement : Replacing imidazole with morpholine (CAS 107922-87-2) introduces a bulkier, oxygen-containing ring, likely altering hydrogen-bonding capacity and target selectivity .

- Benzimidazole vs. Imidazole : The benzimidazole derivative (compound 11, ) features a fused aromatic system, enhancing planar rigidity and π-π stacking interactions compared to the flexible imidazole-propylamine chain.

Key Observations :

Biologische Aktivität

(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly focusing on its role in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound features a chlorobenzyl group and an imidazole moiety, which are crucial for its biological interactions. The presence of the chlorine atom enhances its reactivity, while the imidazole ring provides additional sites for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, effectively inhibiting their activity. This interaction is significant in the context of therapeutic applications targeting specific pathways.

- Receptor Modulation : The benzyl group interacts with hydrophobic pockets within receptors, influencing their function and potentially altering signaling pathways related to various diseases.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Although direct studies on this compound are sparse, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

- Mechanism : The imidazole ring's ability to interact with microbial enzymes contributes to its antimicrobial efficacy .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Imidazole A | Staphylococcus aureus | 3.12 |

| Imidazole B | Escherichia coli | 12.5 |

Synthesis and Characterization

Research has focused on synthesizing derivatives of imidazole for enhanced biological activity. For example, a study synthesized various imidazole-linked compounds and evaluated their antitumor properties, revealing promising results against multiple cancer cell lines .

Enzyme Interaction Studies

Studies involving receptor binding assays have demonstrated that this compound can serve as a ligand in biochemical assays. Its binding affinity to specific receptors has been shown to modulate biological responses effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.